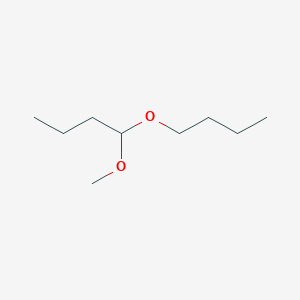
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane is a polyether compound with a long chain structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane typically involves the polymerization of ethylene oxide. The reaction is carried out under controlled conditions, often using a catalyst such as potassium hydroxide. The process involves the stepwise addition of ethylene oxide to a starting alcohol, resulting in the formation of the polyether chain.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The polyether chain can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology: The compound is employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceuticals and as a carrier for active ingredients.
Industry: The compound is utilized in the production of polymers, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane involves its interaction with molecular targets and pathways. The polyether chain can interact with various biological molecules, affecting their function and activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane is unique due to its long polyether chain and specific properties. Similar compounds include:
Polyethylene glycol (PEG): A shorter polyether chain with similar properties but different applications.
Polypropylene glycol (PPG): Another polyether with a different structure and set of applications.
Crown ethers: Cyclic polyethers with unique binding properties.
The uniqueness of this compound lies in its specific chain length and the resulting properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
121739-56-8 |
|---|---|
Formule moléculaire |
C26H54O9 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]nonane |
InChI |
InChI=1S/C26H54O9/c1-3-4-5-6-7-8-9-10-28-13-14-30-17-18-32-21-22-34-25-26-35-24-23-33-20-19-31-16-15-29-12-11-27-2/h3-26H2,1-2H3 |
Clé InChI |
VDSXXZZGKHWMEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
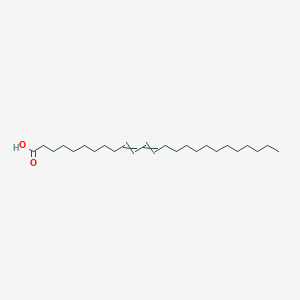
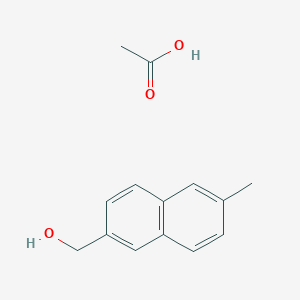
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
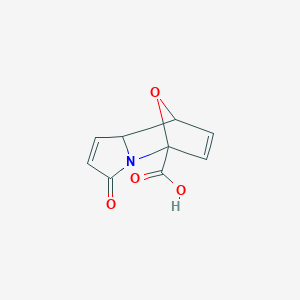

![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
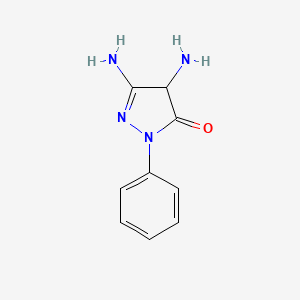
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)
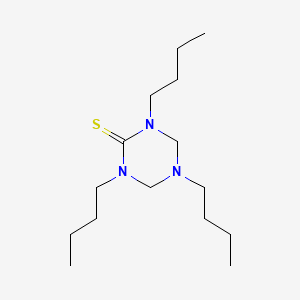
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
